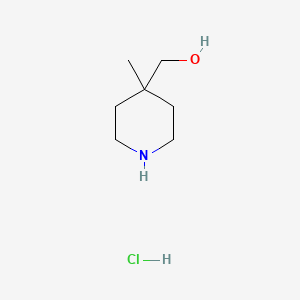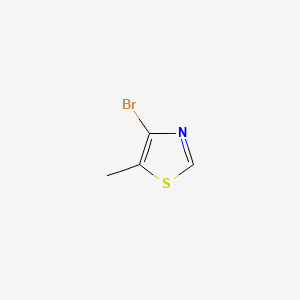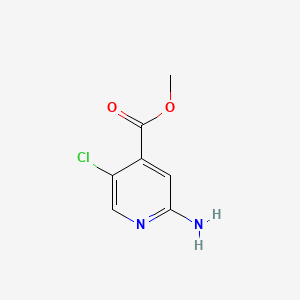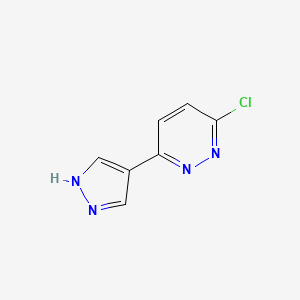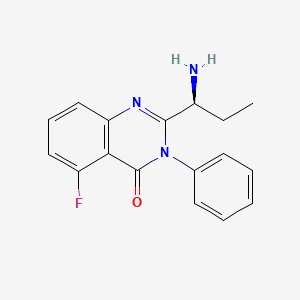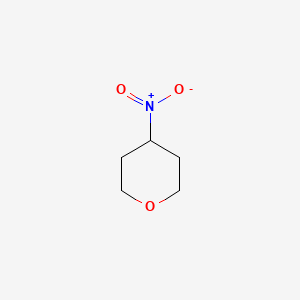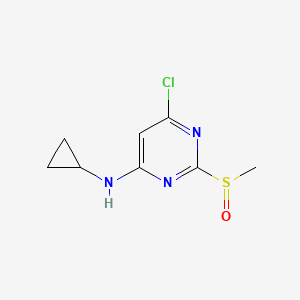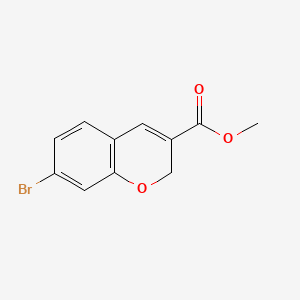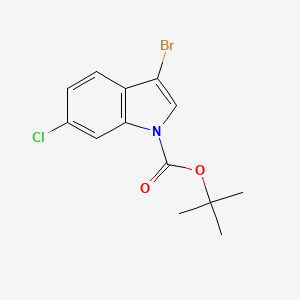
N-Boc-3-bromo-6-chloroindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-3-bromo-6-chloroindole, also known as tert-butyl 3-bromo-6-chloro-1H-indole-1-carboxylate, is a compound with the molecular formula C13H13BrClNO2 . It has a molecular weight of 330.61 . The compound is typically stored in a dry environment at 2-8°C .
Synthesis Analysis
The synthesis of this compound involves the use of N-Bromosuccinimide in N,N-dimethyl-formamide at 20°C for 2 hours . The reaction yields a pink oily 3-bromo-6-fluoro-1H-indole .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13BrClNO2/c1-13(2,3)18-12(17)16-7-10(14)9-5-4-8(15)6-11(9)16/h4-7H,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid compound . The compound’s physical and chemical properties, such as its melting point, boiling point, and density, are not specified in the available resources .Applications De Recherche Scientifique
Études des récepteurs biologiques
Les chercheurs peuvent explorer l'affinité de liaison du N-Boc-3-bromo-6-chloroindole à divers récepteurs biologiques, tels que les récepteurs couplés aux protéines G (RCPG) ou les enzymes. La modélisation computationnelle et les essais expérimentaux peuvent éclairer ses interactions et sa pertinence thérapeutique potentielle.
En résumé, le this compound est prometteur dans divers domaines, du développement de médicaments à la science des matériaux. Ses caractéristiques structurales uniques en font un composé intrigant pour des recherches plus approfondies. N'oubliez pas de consulter la littérature pertinente et de mener des études expérimentales pour valider ses applications . Si vous avez besoin d'informations plus détaillées sur une application spécifique, n'hésitez pas à demander !
Mécanisme D'action
N-Boc-3-bromo-6-chloroindole is a reactive molecule, and can react with a variety of other molecules. In particular, it can react with amines to form amides, and can react with alcohols to form esters. Additionally, it can react with carboxylic acids to form carboxylic acid derivatives.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects. However, the molecules that are synthesized using this compound may have biochemical and physiological effects, depending on their structure and function.
Avantages Et Limitations Des Expériences En Laboratoire
N-Boc-3-bromo-6-chloroindole has several advantages for use in laboratory experiments. It is highly reactive, and can be used to synthesize a variety of organic molecules. Additionally, it is relatively inexpensive and easy to obtain. However, it is important to note that this compound can react with a variety of other molecules, and must be used with caution to avoid unwanted side reactions.
Orientations Futures
N-Boc-3-bromo-6-chloroindole has a variety of potential future applications. It could be used in the synthesis of peptides and heterocyclic compounds for medicinal chemistry applications. Additionally, it could be used in the synthesis of organic molecules for use in materials science and nanotechnology. It could also be used in the synthesis of dyes and other organic compounds for use in the food and cosmetics industries. Finally, it could be used in the synthesis of pharmaceuticals for use in the pharmaceutical industry.
Méthodes De Synthèse
N-Boc-3-bromo-6-chloroindole can be synthesized using a two-step reaction. The first step involves the reaction of aniline with bromine to form 3-bromoaniline. The second step involves the reaction of 3-bromoaniline with chloroform to form this compound. This reaction is typically performed in an inert atmosphere, such as argon, to prevent oxidation of the product.
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 3-bromo-6-chloroindole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrClNO2/c1-13(2,3)18-12(17)16-7-10(14)9-5-4-8(15)6-11(9)16/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZPVBVOSNRGHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701191235 |
Source


|
| Record name | 1,1-Dimethylethyl 3-bromo-6-chloro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701191235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1246471-36-2 |
Source


|
| Record name | 1,1-Dimethylethyl 3-bromo-6-chloro-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246471-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-bromo-6-chloro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701191235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


